molecular formula C12H16F3NO B099761 Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)- CAS No. 15235-27-5

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-

Cat. No. B099761
CAS RN: 15235-27-5
M. Wt: 247.26 g/mol
InChI Key: JGJJZSVNDGGHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-, also known as O-desmethylvenlafaxine, is a chemical compound that belongs to the family of phenylethylamines. It is a metabolite of Venlafaxine, which is a commonly used antidepressant drug. O-desmethylvenlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which are two important neurotransmitters involved in mood regulation. By inhibiting their reuptake, Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine increases the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in symptoms of depression.

Biochemical And Physiological Effects

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can affect the function of various organs, including the liver and kidneys.

Advantages And Limitations For Lab Experiments

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It also has well-established effects on various neurotransmitter systems, making it a useful tool for studying the function of these systems. However, there are also limitations to its use in lab experiments. Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can have significant effects on the cardiovascular system, which can complicate experiments that involve measuring cardiovascular parameters. It can also have effects on other organ systems, which can complicate experiments that involve measuring the function of these systems.

Future Directions

There are several future directions for research on Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is its potential use as a tool for studying the function of various neurotransmitter systems and ion channels. Additionally, there is interest in developing new methods for synthesizing Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine that are more efficient and cost-effective.

Synthesis Methods

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. The chemical synthesis involves the use of various reagents and catalysts to convert precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. Enzymatic conversion, on the other hand, involves the use of specific enzymes to catalyze the conversion of precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine.

Scientific Research Applications

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on various neurotransmitter systems, including the serotonin and norepinephrine systems. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can modulate the activity of certain ion channels, such as the voltage-gated sodium channels.

properties

CAS RN

15235-27-5

Product Name

Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-ethyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C12H16F3NO/c1-3-16-8-11(17-2)9-5-4-6-10(7-9)12(13,14)15/h4-7,11,16H,3,8H2,1-2H3

InChI Key

JGJJZSVNDGGHNA-UHFFFAOYSA-N

SMILES

CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC

Canonical SMILES

CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC

synonyms

N-ethyl-beta-methoxy-beta-(3'-trifluoromethylphenyl)- ethylamine
SK and F 40652A
SK and F-40652A
SKF 40652A

Origin of Product

United States

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